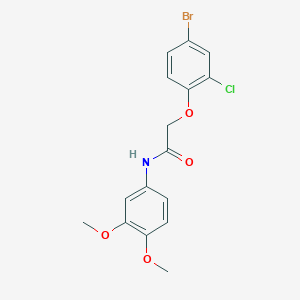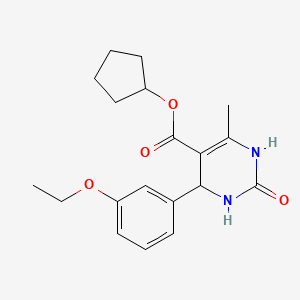
N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate, also known as 2,3-MDMA, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound is a derivative of methylenedioxymethamphetamine (MDMA), which is a well-known recreational drug. However, unlike MDMA, 2,3-MDMA has not been found to have any psychoactive properties. In
Mecanismo De Acción
The exact mechanism of action of N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate is not fully understood. However, studies have suggested that it may act by inhibiting the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and immune response. By inhibiting NF-κB, this compound may reduce the production of pro-inflammatory cytokines and protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, this compound has been found to protect neurons from oxidative stress and inflammation, which may be due to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate in lab experiments is that it has been found to have low toxicity and does not have any psychoactive properties. This makes it a safer alternative to MDMA, which is a well-known recreational drug. Additionally, this compound has been found to have anti-inflammatory and neuroprotective properties, which make it a promising candidate for therapeutic applications. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate. One area of research is the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxaldehyde with benzylamine. The resulting product is then treated with oxalic acid to form the oxalate salt of N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine. The synthesis of this compound has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine oxalate has been investigated for its potential therapeutic applications in several areas of research. Studies have shown that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It has also been found to have neuroprotective effects and can protect neurons from oxidative stress and inflammation. Additionally, this compound has been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-yl)methanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.C2H2O4/c1-2-6-13(7-3-1)10-17-11-14-12-18-15-8-4-5-9-16(15)19-14;3-1(4)2(5)6/h1-9,14,17H,10-12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPAQKJZDLBJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4934104.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B4934111.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-thiophenesulfonamide](/img/structure/B4934112.png)
![3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4934120.png)

![N~2~-(4-isopropylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4934158.png)
![1-[(5-chloro-2-thienyl)carbonyl]azepane](/img/structure/B4934166.png)
![3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4934168.png)
![1-(4-bromo-2,6-difluorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4934190.png)

![8-[2-(2-bromophenoxy)ethoxy]quinoline](/img/structure/B4934206.png)
![1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4934214.png)

![2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol](/img/structure/B4934223.png)
